(S)-1-(2,3,6-Trifluorophenyl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
(1S)-1-(2,3,6-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
GDNMLHDFERVPLN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1F)F)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for S 1 2,3,6 Trifluorophenyl Ethanamine
Chemical Synthesis Approaches
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. acs.org For (S)-1-(2,3,6-Trifluorophenyl)ethanamine, the methodologies can be broadly categorized into enantioselective reduction strategies and asymmetric reductive amination protocols. Both routes leverage chiral catalysts or reagents to induce asymmetry and achieve high levels of stereochemical purity.
Enantioselective Reduction Strategies
Enantioselective reduction is a direct and powerful method for creating chiral alcohols and amines from prochiral ketones and related functional groups. wikipedia.org This approach is among the most fundamental for introducing chirality into a molecule. acs.org
The asymmetric hydrogenation of prochiral ketones is a highly developed and industrially significant reaction for producing chiral secondary alcohols, which can be further converted to amines. The catalyst systems developed by Ryoji Noyori, particularly those based on Ruthenium (Ru) complexes with the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are exemplary. semanticscholar.orgyoutube.com
In this method, the ketone precursor, 2,3,6-trifluoroacetophenone, is hydrogenated using molecular hydrogen (H₂). The BINAP-Ru(II) catalyst, often in conjunction with a chiral diamine ligand, facilitates the transfer of hydrogen to the carbonyl group with high face selectivity. semanticscholar.orgyoutube.com The mechanism is described as a metal-ligand bifunctional process, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state, occurring in the outer coordination sphere of the metal. acs.org This avoids direct coordination of the ketone to the ruthenium center. semanticscholar.org The rigid, C₂-symmetric structure of the BINAP ligand creates a chiral environment that effectively differentiates between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol, 1-(2,3,6-trifluorophenyl)ethanol. This alcohol can then be converted to the target amine via subsequent substitution reactions.
The efficiency of these catalysts is remarkable, with high enantiomeric excesses (ee) and turnover numbers (TONs) being achievable for a wide array of aryl ketones. semanticscholar.orgacs.org
Table 1: Representative Performance of Ru-BINAP Catalytic Systems in Asymmetric Ketone Reduction
| Ketone Substrate | Catalyst System | Enantiomeric Excess (ee) | Configuration |
|---|---|---|---|
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | 82% | R |
| Aryl Ketones | Ru(II)-BINAP/chiral diamine | Up to 100% | R or S |
Data compiled from studies on various aryl ketones, demonstrating the general applicability and high selectivity of the catalyst family. acs.orgrsc.org
An alternative synthetic route begins with a nitrile precursor, such as 2,3,6-trifluorobenzonitrile. sigmaaldrich.com The catalytic hydrogenation of nitriles is a standard method for producing primary amines. This transformation is typically achieved using catalysts like Raney-Nickel (Raney-Ni) under a hydrogen atmosphere. google.com For instance, a patented method describes the reduction of 2,4,6-trifluorobenzonitrile (B12505) to 2,4,6-trifluorobenzylamine in a methanol (B129727) solution of ammonia (B1221849) using a Raney-Ni catalyst, achieving high purity and yield. google.com A similar approach can be applied to the 2,3,6-isomer.
Achieving enantioselectivity in this conversion is more complex. Direct asymmetric hydrogenation of a nitrile to a chiral primary amine is challenging. A common strategy involves the in-situ formation of an imine intermediate, which is then asymmetrically reduced. While the direct reduction of the nitrile typically yields a racemic or achiral amine, asymmetric synthesis requires a chiral catalyst capable of differentiating the prochiral faces of the intermediate imine formed during the reaction. Rhodium complexes with chiral ligands have shown success in the asymmetric hydrogenation of related unsaturated nitrile compounds. acs.org
Asymmetric Reductive Amination Protocols
Asymmetric reductive amination (ARA) is one of the most direct and efficient methods for synthesizing chiral amines from ketones. researchgate.netresearchgate.net This process combines a ketone, an amine source (such as ammonia or an ammonium (B1175870) salt), and a reducing agent in a single step, bypassing the need to isolate intermediate imines. nih.gov
Direct asymmetric reductive amination (DARA) of 2,3,6-trifluoroacetophenone offers a highly atom-economical route to this compound. This reaction is catalyzed by transition metal complexes, typically based on iridium or ruthenium, paired with carefully designed chiral ligands. researchgate.netnih.govgoogle.com
The success of DARA hinges on the performance of the chiral ligand, which must effectively control the stereochemical outcome of the reduction. Sterically tunable chiral phosphoramidite (B1245037) ligands have proven particularly effective. researchgate.netnih.gov These ligands can be modified to create a specific chiral pocket around the metal center that accommodates the ketone and amine substrates, guiding the hydride attack to one face of the transiently formed iminium ion. This leads to the formation of the desired amine enantiomer with high selectivity. researchgate.net Iridium-based catalysts, in particular, have demonstrated superb reactivity and enantioselectivity (up to 99% ee) in the DARA of various ketones. nih.govscilit.com
Table 2: Examples of Catalytic Systems for Direct Asymmetric Reductive Amination (DARA) of Aryl Ketones
| Catalyst Precursor | Chiral Ligand Type | Amine Source | Typical ee (%) |
|---|---|---|---|
| [Ir(COD)Cl]₂ | Phosphoramidite | Primary Alkyl Amines | >95 |
| [Ir(COD)Cl]₂ | f-Binaphane | p-Anisidine | 94-96 |
This table summarizes findings from DARA applied to various aryl ketones, illustrating the high efficiencies possible with modern catalytic systems. researchgate.netnih.govgoogle.com
Indirect reductive amination provides an alternative, stepwise pathway. mdma.ch This method involves the preformation of an imine intermediate by reacting the ketone (2,3,6-trifluoroacetophenone) with an amine, followed by a separate reduction step. mdma.ch
To achieve asymmetry, this approach can utilize a chiral auxiliary. A chiral amine is reacted with the ketone to form a diastereomeric mixture of imines (or enamines). The subsequent reduction of this intermediate, often with a standard reducing agent like sodium borohydride, proceeds diastereoselectively, favoring the formation of one diastereomer of the product amine. The final step involves the removal of the chiral auxiliary group to yield the desired enantiomerically enriched primary amine.
Another indirect strategy involves using a removable achiral protecting group that facilitates the reaction. For example, a ketone can be reacted with an amine like p-anisidine, and the resulting imine is asymmetrically hydrogenated using a chiral catalyst system (e.g., Ir-f-Binaphane). google.com The N-p-methoxyphenyl group on the resulting chiral secondary amine can then be readily cleaved by oxidation with cerium ammonium nitrate (B79036) (CAN) to afford the desired chiral primary amine. google.com This two-step sequence allows for optimization of both the imine formation and the asymmetric reduction steps independently.
Nucleophilic Substitution Reactions in Fluorinated Aromatic Systems
The synthesis of aryl amines, including fluorinated derivatives, can be achieved through nucleophilic aromatic substitution (SNAr). This class of reaction is fundamental in organic chemistry for creating carbon-nitrogen bonds on aromatic rings. nih.govresearchgate.net In the context of producing precursors to this compound, the SNAr mechanism is of significant interest. The high electronegativity of fluorine atoms in polyfluoroarenes, such as 1,2,4,5-tetrafluorobenzene, renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. nih.gov
The use of amines as nucleophiles allows for the direct formation of arylamine derivatives. nih.gov The reaction generally proceeds via an addition-elimination mechanism, known as the SNAr pathway, where the nucleophile attacks the aromatic core, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group, typically a fluoride (B91410) anion. researchgate.net The reactivity in SNAr reactions is influenced by several factors, including the polarity of the solvent and the nature of the substituents on the aromatic ring. researchgate.net For instance, the presence of electron-withdrawing groups can further activate the ring toward nucleophilic attack. researchgate.net While many SNAr reactions require activated aryl halides, methods have also been developed for the substitution of non-activated aryl fluorides. rsc.orgnih.gov
Control of Impurity Formation During Synthetic Pathway Execution
In any multi-step pharmaceutical synthesis, the control of impurities is critical to ensure the quality and purity of the final active ingredient. Impurities can arise from side reactions, unreacted starting materials, or intermediates. researchgate.net A robust synthetic process must therefore include strategies to minimize their formation and facilitate their removal.
A key strategy for impurity control is a thorough understanding of the reaction mechanism and potential side reactions. For example, in the synthesis of the drug Sumatriptan, a major impurity was identified as resulting from a side reaction involving the electrophilic nature of an intermediate attacking the electron-rich indole (B1671886) ring of another molecule. researchgate.net Understanding such pathways allows for the optimization of reaction conditions (e.g., temperature, acid catalysis) to suppress the formation of the undesired byproduct. researchgate.net
Furthermore, monitoring the progress of a reaction is a crucial step in controlling impurity levels. Techniques like Thin-Layer Chromatography (TLC) can be used to track the consumption of starting materials and the formation of the desired product, ensuring the reaction proceeds to completion. chemicalbook.com This prevents the carry-over of unreacted intermediates into subsequent steps, where they might interfere with the reaction or generate new impurities. Following the reaction, purification steps such as crystallization are employed to remove any remaining impurities, with the final product's purity being confirmed by analytical methods. chemicalbook.com
Biocatalytic Synthesis Routes
Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. illinois.edunih.gov For the production of chiral amines, enzymes offer significant advantages over chemical methods, which can suffer from low enantioselectivity and require harsh synthetic conditions. illinois.edu
Application of Transaminases (TAs) for Enantioselective Amination
Amine transaminases (ATAs), also known as transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, such as a ketone or aldehyde. illinois.edufrontiersin.org This capability makes them highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones, often achieving very high optical purity (>99.95% ee). illinois.edunih.gov The reaction is reversible and follows a ping-pong bi-bi mechanism. frontiersin.org The use of transaminases avoids the need for costly and often toxic heavy metal catalysts used in some chemical routes and operates under environmentally benign conditions. nih.gov
Within the broader class of transaminases, ω-transaminases (ω-TAs) are particularly valuable for synthetic applications. illinois.edunih.gov Unlike α-transaminases, which are typically limited to α-keto acids, ω-TAs exhibit a broader substrate versatility, efficiently converting a wide range of ketones and aldehydes. nih.gov This makes them ideal for producing structurally diverse chiral amines. mdpi.comacs.org
The stereochemical outcome of the reaction is determined by the enzyme's specific three-dimensional structure. nih.gov Both (S)-selective and (R)-selective ω-transaminases have been identified and developed, allowing for the synthesis of either enantiomer of a target chiral amine with high stereoselectivity. illinois.edu The choice of the appropriate ω-TA is crucial for producing this compound. The enzyme catalyzes the amination of the corresponding prochiral ketone, 2',3',6'-trifluoroacetophenone, with the stereochemistry of the final product being dictated by the enzyme's active site architecture. illinois.edunih.gov
Table 1: Examples of ω-Transaminase Applications in Chiral Amine Synthesis
| Enzyme Source/Name | Selectivity | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Arthrobacter sp. (ATA-117) | (R)-selective | Pro-sitagliptin ketone | Sitagliptin (B1680988) intermediate | illinois.edunih.gov |
| Vibrio fluvialis (VfTA) | (S)-selective | Various bulky ketones | (S)-chiral amines | nih.gov |
| Transaminase from Ruegeria sp. (3FCR) | (S)-selective (Wild-Type) | Various ketones | Chiral amines | nih.govresearchgate.net |
| Engineered Arthrobacter sp. TA | (R)-selective | Truncated sitagliptin analog | Chiral amine intermediate | nih.gov |
The catalytic activity of all transaminases is dependent on an essential cofactor, pyridoxal-5′-phosphate (PLP), which is the biologically active form of vitamin B6. frontiersin.orgresearchgate.net The transamination reaction is divided into two half-reactions. mdpi.com
First Half-Reaction: The PLP, initially bound to a lysine (B10760008) residue in the enzyme's active site, reacts with the amino donor (e.g., isopropylamine). The amino group is transferred to the PLP, forming pyridoxamine-5′-phosphate (PMP) and releasing the keto byproduct (e.g., acetone). mdpi.comgoogle.com
Second Half-Reaction: The carbonyl substrate (the amino acceptor, e.g., 2',3',6'-trifluoroacetophenone) enters the active site. The amino group from the PMP is then transferred to the substrate, forming the desired chiral amine product and regenerating the PLP cofactor, completing the catalytic cycle. mdpi.com
Throughout this process, the PLP acts as a temporary carrier of the amino group and functions as an "electron sink," stabilizing the negatively charged carbanionic intermediates that form during the reaction, which is key to its catalytic power. nih.govacs.org
While naturally occurring transaminases are powerful catalysts, their industrial application can sometimes be limited by factors such as low stability, narrow substrate scope (particularly for large, bulky substrates), or insufficient activity. nih.govmdpi.com To overcome these limitations, scientists employ protein engineering techniques to create improved enzyme variants. acs.orgnih.gov
Two primary strategies are used:
Directed Evolution: This technique mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements (e.g., higher activity or stability). frontiersin.orgnih.gov The best-performing variants are then used as parents for subsequent rounds of evolution, leading to a cumulative enhancement of the enzyme's properties. frontiersin.org This data-driven approach has been used to achieve dramatic increases in activity, sometimes by several orders of magnitude. nih.gov
Rational Design: This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. nih.gov Researchers use computational modeling and structural analysis to identify specific amino acid residues in the active site that can be mutated to, for example, better accommodate a bulky substrate or improve stereoselectivity. nih.govresearchgate.net
These engineering strategies have been successfully applied to broaden the substrate scope of ω-TAs to accept sterically demanding substrates, improve thermostability, and even reverse the stereopreference of an enzyme. nih.govmdpi.comnih.gov
Table 2: Selected Protein Engineering Strategies for Transaminases
| Strategy | Target Enzyme | Goal | Outcome | Reference |
|---|---|---|---|---|
| Directed Evolution | (R)-selective ATA from Arthrobacter sp. (ATA-117) | Broaden substrate scope | 5 x 105-fold increase in activity for a bulky substrate | frontiersin.org |
| Rational Design & Machine Learning | ATA from Ruegeria sp. (3FCR) | Improve activity and reverse stereoselectivity | Up to 2000-fold improved activity and reversed stereoselectivity achieved | nih.govresearchgate.net |
| Directed Evolution | ω-Transaminase from Vibrio fluvialis (VfTA) | Enhance activity for bulky amine synthesis | Variants with significantly improved performance for bulky substrates | nih.gov |
| Structure-dependent Rational Design | ATA from Ruegeria sp. (3FCR) | Generate high-quality dataset for machine learning | Created variants with improved catalytic activity to train a predictive model | researchgate.net |
Integration of Other Oxidoreductase Classes (e.g., Imine Reductases, Amine Dehydrogenases)
While transaminases are a cornerstone for chiral amine synthesis, the integration of other oxidoreductase classes, particularly imine reductases (IREDs) and amine dehydrogenases (AmDHs), has significantly broadened the biocatalytic toolkit. nih.govfrontiersin.org These enzymes are crucial for the asymmetric synthesis of chiral amines through the reductive amination of corresponding ketones or the reduction of pre-formed imines. nih.govnih.gov
Imine Reductases (IREDs): Discovered in 2010, IREDs are NADPH-dependent enzymes that catalyze the reduction of imines to amines. nih.govwikipedia.org They have proven effective in producing primary, secondary, and tertiary chiral amines. nih.gov A key application is the reduction of cyclic imines, which are common precursors in pharmaceutical synthesis. nih.govnih.gov Some IREDs, now termed reductive aminases (RedAms), can also catalyze the initial imine formation, enabling a direct one-enzyme conversion from a ketone and an amine to the final chiral amine product. frontiersin.orgwikipedia.org
Amine Dehydrogenases (AmDHs): AmDHs are engineered enzymes, often derived from amino acid dehydrogenases like leucine (B10760876) dehydrogenase or phenylalanine dehydrogenase, that catalyze the asymmetric reductive amination of ketones. nih.govusc.edunih.gov A significant advantage of AmDHs is their ability to use inexpensive ammonia as the amino donor, producing only water as a byproduct, which is ideal for green chemistry principles. acs.orguva.nl Protein engineering has been instrumental in creating AmDHs that accept a range of ketone substrates, which would otherwise be unsuitable for the wild-type enzymes. nih.govnih.gov
The integration of these enzymes offers pathways that can be more direct and atom-economical than other methods. For instance, the synthesis of a primary amine like this compound could be envisioned via the direct reductive amination of 2,3,6-trifluoroacetophenone using an engineered AmDH.
Below is a comparative table of these enzyme classes.
| Feature | Imine Reductases (IREDs) | Amine Dehydrogenases (AmDHs) |
| Reaction | Imine Reduction / Reductive Amination | Asymmetric Reductive Amination |
| Cofactor | NAD(P)H nih.gov | NAD(P)H nih.gov |
| Amine Donor | Alkyl/Aryl/Cyclic Amines, Ammonia acs.org | Primarily Ammonia acs.orguva.nl |
| Product Scope | Primary, Secondary, and Tertiary Amines acs.org | Primarily Primary Amines acs.org |
| Key Advantage | Broad substrate scope including cyclic imines. nih.gov | Uses inexpensive ammonia, generates water as the only byproduct. acs.org |
Design and Implementation of Biocatalytic Cascade Systems for Process Efficiency
Biocatalytic cascade systems, which involve multiple enzymatic reactions in a single pot, are designed to improve process efficiency, reduce waste, and build molecular complexity from simple starting materials. rug.nlnih.gov These multi-enzyme systems mimic natural biosynthetic pathways, avoiding the need for isolating intermediates, which saves time, resources, and solvent costs. nih.gov
A critical component of many cascades involving IREDs and AmDHs is cofactor regeneration. The NAD(P)H cofactors are expensive and must be used in catalytic amounts. Therefore, a second enzyme is often coupled into the system to regenerate the consumed cofactor. A common strategy is to use a dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which oxidizes a cheap cosubstrate (e.g., glucose or formate) to regenerate the NAD(P)H required by the primary amine-producing enzyme. acs.orguva.nl
Examples of Efficient Cascade Designs:
One-Pot Ketone to Amine Synthesis: A system can be designed where an AmDH converts a ketone to a chiral amine, while a GDH simultaneously regenerates the necessary NADH by oxidizing glucose. acs.org This creates a self-sustaining process for continuous amine production.
Deracemization Cascades: A highly efficient strategy for producing a single enantiomer from a racemic amine mixture involves a two-enzyme cascade. For instance, an (S)-selective transaminase can be used to deaminate the (S)-amine from a racemic mixture, producing a ketone. Subsequently, an (R)-selective AmDH can convert this ketone into the desired (R)-amine, achieving a theoretical 100% yield. acs.org
Process Optimization in Biocatalysis for Chiral Amines
To move from a laboratory-scale reaction to industrial production, rigorous process optimization is essential. Key parameters that must be addressed include substrate concentration, the effect of solvents, and product inhibition. nih.govmdpi.com
Substrate Concentration Effects and Enzyme Inhibition Mitigation
The rate of an enzymatic reaction is heavily dependent on the substrate concentration. According to Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until the enzyme becomes saturated, at which point the rate reaches its maximum velocity (Vmax). ajpojournals.orgcreative-enzymes.com However, very high concentrations of the substrate or the product can lead to inhibition, where the enzyme's activity is significantly reduced. core.ac.ukresearchgate.net
Substrate Inhibition: High concentrations of the ketone precursor can bind to the enzyme in a non-productive manner, reducing its catalytic efficiency.
Product Inhibition: The chiral amine product can also bind to the enzyme's active site, competing with the substrate and slowing down the reaction. This is a common challenge in transaminase and amine dehydrogenase reactions. core.ac.uk
To mitigate these issues, a fed-batch strategy is often employed, where the substrate is added continuously or in increments to the reactor. This maintains a low but sufficient substrate concentration, preventing inhibition while allowing the reaction to proceed efficiently. dtu.dk
Optimization of Organic Co-solvent Systems
Many substrates for chiral amine synthesis, such as fluorinated acetophenones, are hydrophobic and have poor solubility in the aqueous media required for enzymatic reactions. nih.gov To address this, organic co-solvents are often added to the reaction mixture to increase substrate solubility. researchgate.net However, the presence of organic solvents can denature the enzyme and reduce its activity and stability. nih.govrsc.org
The choice of solvent is critical. A general guideline is provided by the logarithm of the partition coefficient (log P), which measures a solvent's polarity. nih.govscispace.com
| Log P Range | Polarity | Biocatalysis Performance | Example Solvents |
| < 2 | Polar | Low nih.govresearchgate.net | Dimethyl sulfoxide (B87167) (DMSO), Methanol |
| 2 to 4 | Moderate | Moderate nih.govresearchgate.net | Methyl tert-butyl ether (MTBE) |
| > 4 | Apolar (Non-polar) | High nih.govresearchgate.net | Hexane (B92381), Heptane (B126788) |
While non-polar solvents are often less disruptive to the essential water layer around the enzyme, moderately polar solvents like DMSO are sometimes required for highly insoluble substrates. nih.govresearchgate.net In such cases, protein engineering can be used to develop enzyme variants with enhanced resistance to specific organic co-solvents. nih.gov
In Situ Product Removal (ISPR) Techniques to Overcome Product Inhibition
As previously noted, product inhibition is a major bottleneck in the synthesis of chiral amines. In Situ Product Removal (ISPR) is a process engineering strategy designed to overcome this limitation by continuously removing the product from the reaction mixture as it is formed. dtu.dknih.gov This approach prevents the accumulation of inhibitory product concentrations, which can shift an unfavorable reaction equilibrium towards the product side and significantly increase the final yield and productivity. dtu.dkresearchgate.net
Several ISPR techniques have been successfully applied to biocatalytic systems:
Liquid-Liquid Extraction (LLE): An immiscible organic solvent is used to continuously extract the amine product from the aqueous reaction phase. This method can be highly effective but requires careful selection of a biocompatible solvent that does not inactivate the enzyme. core.ac.uk
Adsorption: The product is removed by binding to a solid adsorbent, such as a hydrophobic resin, that is added to the reactor. dtu.dk
Crystallization: If the product amine can be precipitated as a salt by adding a suitable counter-ion, it can be removed from the solution as a solid. This technique simultaneously drives the reaction forward and simplifies downstream processing. researchgate.net
By integrating ISPR, it is possible to achieve high product titers even when using enzymes that are highly susceptible to product inhibition. core.ac.uk
Chiral Resolution Strategies for S 1 2,3,6 Trifluorophenyl Ethanamine
Classical Diastereomeric Salt Formation and Crystallization
The most prevalent industrial method for resolving racemic amines is through the formation of diastereomeric salts. epo.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.org The resulting products are a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which, unlike enantiomers, possess different physical properties such as solubility. libretexts.orgwikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org
The success of a diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent. The agent must form a stable, crystalline salt with the amine and exhibit a significant solubility difference between the two resulting diastereomers. researchgate.net For basic compounds like 1-(2,3,6-Trifluorophenyl)ethanamine, chiral acids are the resolving agents of choice. libretexts.org
Commonly screened resolving agents include:
Tartaric Acid Derivatives: (+)-Tartaric acid and its derivatives, such as (-)-O,O'-dibenzoyl-L-tartaric acid (DBTA) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (DTTA), are widely used. rsc.orggavinpublishers.com Their effectiveness stems from their rigid structures and multiple hydrogen-bonding sites (carboxyl and hydroxyl groups) which facilitate the formation of well-defined crystalline lattices with amines.
Mandelic Acid Derivatives: (S)-Mandelic acid and its derivatives are another class of effective resolving agents for chiral amines. libretexts.org
Other Chiral Acids: Agents like (+)-camphor-10-sulfonic acid and N-acetyl-amino acids have also proven effective in resolving various racemic amines. libretexts.orggavinpublishers.com
The screening process typically involves reacting the racemic amine with a panel of different resolving agents in various solvents to identify the combination that yields a crystalline salt with a high diastereomeric excess (d.e.). For example, in the resolution of 1-(2-hydroxyphenyl)ethylamines, a screening of seven different acidic resolving agents was performed to find the most suitable one. rsc.org
Table 1: Example of Chiral Resolving Agents Screened for Analogous Amines This table is illustrative and based on general resolution practices, as specific data for 1-(2,3,6-Trifluorophenyl)ethanamine is not available.
| Resolving Agent | Class | Rationale for Use |
| (+)-Tartaric Acid | Tartaric Acid Derivative | Readily available, forms stable salts with amines. libretexts.org |
| (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Tartaric Acid Derivative | Aromatic groups can enhance crystal packing interactions. rsc.org |
| (S)-Mandelic Acid | Mandelic Acid Derivative | Effective for resolving aryl-substituted amines. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Camphorsulfonic Acid | Strong acid, forms salts with weakly basic amines. libretexts.org |
Optimization of Solvent Systems for Diastereomeric Salt Crystallization
The choice of solvent is as critical as the resolving agent. The solvent system must allow for a significant difference in the solubility of the two diastereomeric salts, where one salt preferentially crystallizes while the other remains in the mother liquor. researchgate.net A thorough screening of solvents with varying polarities and hydrogen-bonding capabilities is essential. researchgate.net
Optimization involves:
Solvent Screening: Testing a range of solvents, from non-polar (e.g., hexane (B92381), toluene) to polar protic (e.g., methanol (B129727), ethanol, water) and polar aprotic (e.g., acetone, ethyl acetate).
Solvent Mixtures: Using binary or ternary solvent systems can fine-tune the solubility profile. For instance, aqueous alcohol mixtures have been shown to be highly effective in some resolutions, as water molecules can be incorporated into the crystal lattice, reinforcing the hydrogen-bonding network and stabilizing one diastereomer. rsc.org
Temperature Control: Crystallization temperature and cooling profiles are optimized to maximize the yield and purity of the desired diastereomeric salt. gavinpublishers.com
In a study on the resolution of pregabalin, a quaternary system of the enantiomers, L-tartaric acid, and water was investigated to model the effect of variables and identify optimal temperature and composition parameters for the process. rsc.org
Table 2: Illustrative Solvent Systems for Diastereomeric Crystallization This table is for illustrative purposes only.
| Solvent/System | Polarity | Rationale for Use |
| Isopropyl Alcohol (IPA) | Polar Protic | Commonly used for amine resolutions, good balance of solubility. gavinpublishers.com |
| Ethanol/Water | Polar Protic Mixture | Modulates solubility and can promote selective crystallization through hydrate (B1144303) formation. rsc.org |
| Ethyl Acetate (B1210297) | Polar Aprotic | Often provides good solubility differences for diastereomeric salts. |
| Toluene | Non-polar | Used for less polar substrates and salts. |
Implementation of Kinetic Resolution Techniques
Kinetic resolution is an alternative or complementary strategy that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer of the racemic mixture reacts faster to form a new product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org
For amines, enzymatic kinetic resolution is a common approach. Lipases are frequently used to catalyze the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted. For example, lipase-catalyzed acylation using an acyl donor like vinyl acetate can effectively resolve racemic amines. nih.gov The success of the resolution is determined by the enantioselectivity (E-value) of the enzyme. A high E-value is necessary for achieving high enantiomeric excess (e.e.) in both the product and the remaining starting material. nih.gov
While highly selective, non-enzymatic kinetic resolutions for amines are less common due to the high nucleophilicity of amines, which can lead to a significant non-catalyzed background reaction. ethz.ch
Chromatographic Chiral Separation Methods
Chromatographic techniques offer a powerful analytical and preparative tool for separating enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for both analyzing the enantiomeric purity and for the preparative separation of chiral compounds. epo.org A CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.
For the separation of amines like 1-(2,3,6-Trifluorophenyl)ethanamine, polysaccharide-based CSPs are particularly effective. These include columns with chiral selectors derived from cellulose (B213188) or amylose (B160209), often coated or immobilized on a silica (B1680970) support.
Key parameters for method development include:
Chiral Stationary Phase Selection: Columns such as Chiralcel® and Chiralpak®, which are based on derivatives of cellulose and amylose phenylcarbamates, are widely used for amine separations. Cyclofructan-based CSPs are also effective for primary amines.
Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol or ethanol, is optimized to achieve the best balance between resolution and analysis time.
Additives: For basic amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing by blocking residual silanol (B1196071) groups on the silica support.
In a patent for the resolution of a related compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, an AmyCoat® stationary phase was used with a mobile phase of hexane/2-propanol/diethylamine to determine enantiomeric purity. epo.org
Table 3: Example HPLC Conditions for Chiral Amine Separation This table is illustrative and based on methods for analogous compounds.
| Parameter | Typical Condition | Purpose |
| Column (CSP) | Amylose or Cellulose Phenylcarbamate (e.g., Chiralpak® AD, Chiralcel® OD) | Provides the chiral environment for separation. |
| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | Elutes the compounds; ratio is adjusted for optimal resolution. |
| Additive | 0.1% Diethylamine (DEA) | Improves peak shape for basic analytes. |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV (e.g., 220 nm) | Detects the aromatic rings in the molecule. |
Advanced Analytical Techniques for Characterization and Enantiopurity Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining molecular structure and, with the use of chiral auxiliaries, for assessing enantiomeric purity.
Proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental for confirming the identity and structural integrity of (S)-1-(2,3,6-Trifluorophenyl)ethanamine.
In ¹H-NMR, the protons in the molecule give distinct signals based on their chemical environment. libretexts.org The aromatic protons on the trifluorophenyl ring, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂) will each appear at characteristic chemical shifts. docbrown.info The splitting pattern of these signals, governed by spin-spin coupling, provides information about adjacent, non-equivalent protons. For instance, the methine proton signal would be expected to appear as a quartet due to coupling with the three methyl protons, while the methyl proton signal would be a doublet, split by the single methine proton. docbrown.info
¹⁹F-NMR is particularly informative for fluorinated compounds. huji.ac.il The three fluorine atoms on the phenyl ring are chemically non-equivalent and will therefore produce three distinct signals in the ¹⁹F-NMR spectrum. The large chemical shift range of ¹⁹F-NMR ensures that these signals are typically well-resolved. nih.gov The position and coupling patterns of these fluorine signals are highly sensitive to their substitution pattern on the aromatic ring, providing unambiguous confirmation of the 2,3,6-trifluoro substitution. huji.ac.ilbiophysics.org
Table 1: Predicted NMR Data for Structural Elucidation of 1-(2,3,6-Trifluorophenyl)ethanamine Note: This table presents predicted chemical shifts (δ) based on general principles and data for analogous compounds. Actual values may vary.
| Nucleus | Assignment | Predicted δ (ppm) | Predicted Multiplicity |
| ¹H | -CH₃ | 1.3 - 1.5 | Doublet (d) |
| ¹H | -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) |
| ¹H | -CH | 4.0 - 4.5 | Quartet (q) |
| ¹H | Aromatic | 6.8 - 7.5 | Multiplet (m) |
| ¹⁹F | Aromatic C2-F | -110 to -140 | Multiplet (m) |
| ¹⁹F | Aromatic C3-F | -130 to -160 | Multiplet (m) |
| ¹⁹F | Aromatic C6-F | -100 to -130 | Multiplet (m) |
To determine the enantiomeric excess (ee), a chiral environment must be introduced to make the enantiomers distinguishable by NMR. This is achieved by using a chiral solvating agent (CSA). researchgate.net When the chiral amine is mixed with a CSA, two transient, diastereomeric complexes are formed. These diastereomers have different physical properties and, consequently, their corresponding nuclei will have different chemical shifts in the NMR spectrum. scispace.com
For this compound, ¹⁹F-NMR is an excellent tool for this purpose. The fluorine atoms on the phenyl ring serve as sensitive probes. scispace.combohrium.com In the presence of a suitable CSA, the ¹⁹F signals for the (S)-enantiomer will be shifted to a different frequency compared to the signals for the (R)-enantiomer. acs.orgnih.gov By integrating the areas of the distinct ¹⁹F peaks corresponding to each enantiomer, the enantiomeric excess of the sample can be accurately calculated. scispace.com This method is direct, requires no derivatization, and benefits from the high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus. researchgate.netbohrium.com
Similar to chiral ¹⁹F-NMR, ¹H-NMR in the presence of a chiral solvating agent (CSA) can be used to assess enantiomeric purity. nih.gov CSAs such as BINOL derivatives or chiral acids form diastereomeric complexes with the amine enantiomers through interactions like hydrogen bonding. rsc.orgacs.org This results in the separation of signals for the enantiomers in the ¹H-NMR spectrum. rsc.org
Typically, the proton signal that exhibits the best separation is the one closest to the stereocenter, which in this case is the methine (CH) proton. rsc.org The signals for the two enantiomers, which are identical in an achiral solvent, will appear as two distinct multiplets in the presence of the CSA. nih.gov The enantiomeric purity can then be determined by integrating the corresponding peaks. rsc.org This method is a rapid and widely used approach for the routine analysis of enantiomeric purity in chiral amines. nih.gov
Table 2: Illustrative Example of ¹H-NMR Signal Splitting for Enantiomeric Purity Assessment Note: This table illustrates the principle of signal splitting in the presence of a Chiral Solvating Agent (CSA). Δδ represents the chemical shift difference between the enantiomers.
| Proton | Chemical Shift (δ) without CSA | Chemical Shift (δ) with CSA | Chemical Shift Difference (Δδ) |
| Methine (-CH) of (S)-enantiomer | 4.25 ppm (quartet) | 4.28 ppm (quartet) | 0.06 ppm |
| Methine (-CH) of (R)-enantiomer | 4.25 ppm (quartet) | 4.22 ppm (quartet) |
Liquid Chromatography Techniques
Liquid chromatography is a cornerstone of purity and enantiopurity analysis in the pharmaceutical industry, offering high accuracy and sensitivity.
High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers and determining enantiomeric purity. chiraltech.com The separation is typically achieved using a chiral stationary phase (CSP). CSPs are packed into HPLC columns and are designed to interact differently with each enantiomer, leading to different retention times.
For the analysis of chiral amines, polysaccharide-based CSPs are widely used. nih.gov A mobile phase, often a mixture of a hydrocarbon like hexane (B92381) or heptane (B126788) and an alcohol modifier, carries the sample through the column. The (S)- and (R)-enantiomers of 1-(2,3,6-Trifluorophenyl)ethanamine will have different affinities for the chiral stationary phase, causing them to elute at different times. google.com A UV detector is commonly used to monitor the column effluent. The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers in the resulting chromatogram. nih.govnih.gov
Table 3: Example HPLC Method Parameters for Chiral Amine Separation Note: This table provides a representative example of HPLC conditions. Method optimization is typically required for specific compounds.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). chiraltech.com This innovation leads to significantly higher efficiency, resolution, and speed compared to traditional HPLC. nih.gov
For determining the enantiomeric purity of this compound, UPLC offers several advantages. The enhanced resolution allows for more accurate quantification of a minor enantiomeric impurity, even at very low levels (e.g., <0.1%). The faster analysis times increase sample throughput, which is beneficial in a quality control environment. The principles of separation using a chiral stationary phase are the same as in HPLC, but the performance is substantially improved due to the smaller particle technology. chiraltech.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for determining the purity of volatile and semi-volatile compounds like 1-(2,3,6-Trifluorophenyl)ethanamine and identifying any impurities.
In a typical GC-MS analysis, the sample is vaporized and injected into the GC column. The components of the mixture are separated based on their different affinities for the stationary phase lining the column and their volatility. As each component elutes from the column at a specific retention time, it enters the mass spectrometer. The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio, and detects them. The result is a mass spectrum that serves as a molecular fingerprint, allowing for positive identification of the compound. gcms.cz The detector's specificity is crucial, especially when trying to detect trace-level contaminants, as it can positively identify analytes. gcms.cz
The purity of a sample of this compound can be assessed by the chromatogram produced. The area of the main peak corresponding to the compound is compared to the total area of all peaks, including those of any impurities. For trace-level analysis, GC-MS offers exceptional sensitivity, often reaching parts-per-billion (ppb) levels. gcms.cz The use of inert flow path components in the GC system is vital to ensure the accurate analysis of active compounds like amines. hpst.cz While standard GC-MS is not inherently a chiral technique, it is invaluable for assessing chemical purity prior to enantioselective analysis. Derivatization techniques can sometimes be employed to analyze amines and differentiate isomers. osti.gov
Table 1: Typical GC-MS System Parameters for Amine Analysis
| Parameter | Typical Setting/Value | Purpose |
| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample. |
| Column Type | Fused Silica (B1680970) Capillary (e.g., DB-5ms, HP-ms) | Provides high-resolution separation of components. hpst.cz |
| Oven Temperature Program | Ramped (e.g., 50°C to 300°C at 10°C/min) | Separates compounds based on their boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into a reproducible pattern for identification. |
| MS Detector Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides full spectra; SIM mode enhances sensitivity for target analytes. ca.gov |
Capillary Electrophoresis (CE) for High-Resolution Chiral Separations
Capillary Electrophoresis (CE) has emerged as a significant analytical method for the enantioseparation of chiral compounds due to its high separation efficiency, resolution, and low sample consumption. nih.gov It is particularly well-suited for separating the enantiomers of this compound.
The fundamental principle of CE involves the separation of charged molecules in a narrow capillary filled with a background electrolyte (BGE) under the influence of a high electric field. dergipark.org.tr For chiral separations, a chiral selector (CS) is added to the BGE. The two enantiomers, (S)- and (R)-1-(2,3,6-Trifluorophenyl)ethanamine, form transient diastereomeric complexes with the chiral selector. These complexes have different mobilities, leading to their separation. springernature.com
A variety of chiral selectors can be employed in CE, with cyclodextrins (CDs) and their derivatives being the most common due to their broad applicability. springernature.com Other selectors include proteins, antibiotics, and macrocyclic compounds. nih.govmdpi.com The choice of selector and the optimization of parameters such as BGE pH, concentration of the chiral selector, and applied voltage are crucial for achieving baseline resolution of the enantiomers. springernature.commdpi.com CE offers a distinct advantage over techniques like HPLC in that it often requires less time and uses fewer reagents, making it a "green" alternative. nih.gov
Table 2: Common Chiral Selectors Used in Capillary Electrophoresis
| Chiral Selector Class | Specific Examples | Mechanism/Application |
| Cyclodextrins (CDs) | β-Cyclodextrin, Heptakis-(2,3-diacetyl-6-sulfo)-β-CD | Host-guest complexation; widely used for a variety of chiral compounds, including amines. nih.govspringernature.com |
| Proteins | Bovine Serum Albumin (BSA), α1-acid glycoprotein | Forms diastereomeric protein-drug complexes; effective for separating drug enantiomers. nih.gov |
| Antibiotics | Vancomycin, Teicoplanin | Macrocyclic glycopeptide selectors that offer multiple chiral interaction sites. springernature.commdpi.com |
| Crown Ethers | 18-Crown-6-tetracarboxylic acid | Forms complexes with primary amines through hydrogen bonding. springernature.com |
Polarimetry for Optical Rotation Measurement
Polarimetry is a classical and direct method for characterizing chiral compounds by measuring their optical activity—the ability to rotate the plane of plane-polarized light. anton-paar.com This technique is fundamental for confirming the chiral nature of a substance like this compound and for determining its enantiomeric purity. pacificbiolabs.com
A polarimeter measures the angle of rotation (α) as plane-polarized light passes through a sample. wikipedia.org Enantiomers rotate light by equal amounts but in opposite directions. A dextrorotatory (+) compound rotates the plane clockwise, while a levorotatory (-) compound rotates it counter-clockwise. wikipedia.orgwikipedia.org A 50:50 mixture of two enantiomers, known as a racemic mixture, exhibits no optical activity. libretexts.org
The measured optical rotation is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, temperature, and the wavelength of the light used. libretexts.org To create a standardized value, the specific rotation [α] is calculated. anton-paar.com It is an intrinsic physical property of a chiral molecule. libretexts.org By measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer, one can determine the sample's enantiomeric excess (ee). However, it's important to note there is no direct correlation between a molecule's R/S designation and the sign of its specific rotation. libretexts.orglibretexts.org
Table 3: Specific Rotation Calculation
| Formula | Description of Variables |
| [α]λT = α / (l × c) | [α]λT : Specific rotation at temperature T and wavelength λ. α : Observed angle of rotation in degrees. l : Path length of the polarimeter tube in decimeters (dm). c : Concentration of the sample in grams per milliliter (g/mL) for solutions, or density in g/mL for pure liquids. libretexts.orgmasterorganicchemistry.com |
Spectroscopic Methods Involving Chemical Derivatization for Enhanced Detection Sensitivity
While techniques like chiral chromatography and CE can directly separate enantiomers, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy typically cannot distinguish between them. However, by employing chemical derivatization with a chiral derivatizing agent (CDA), it becomes possible to analyze enantiomeric composition using standard spectroscopic or chromatographic techniques. wikipedia.org
The core principle involves reacting the enantiomeric mixture, such as (R)- and this compound, with a single, pure enantiomer of a CDA. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties and, crucially, distinct spectroscopic signatures. wikipedia.org These newly formed diastereomers can then be distinguished and quantified by methods like ¹H-NMR, ¹⁹F-NMR, or chromatography with UV detection. wikipedia.orgcapes.gov.br
This approach not only allows for chiral discrimination but can also significantly enhance detection sensitivity. nih.gov Many derivatizing agents contain chromophores or fluorophores, which makes the resulting diastereomers more easily detectable by UV or fluorescence detectors. nih.gov For primary amines like 1-(2,3,6-Trifluorophenyl)ethanamine, a variety of CDAs are available that react under mild conditions to form amides or other stable derivatives without causing racemization. nih.govnih.gov
Table 4: Examples of Chiral Derivatizing Agents (CDAs) for Amines
| Chiral Derivatizing Agent (CDA) | Acronym | Reactive Group | Resulting Derivative | Analytical Technique |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA | Amine | N-Substituted Amide | LC-MS, Ion Mobility-MS nih.govrsc.org |
| Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) | MTPA-Cl | Amine | Amide | NMR Spectroscopy wikipedia.org |
| o-Phthalaldehyde / Chiral Thiol | OPA | Primary Amine | Isoindole | HPLC with Fluorescence Detection nih.gov |
| 3,5-Dinitrophenylisocyanate | Amine | Urea | Liquid Chromatography with UV Detection capes.gov.br |
Applications in Chemical Research and Synthetic Development
Pivotal Chiral Building Block in the Synthesis of Complex Organic Molecules
Chiral amines are fundamental building blocks in the synthesis of a vast array of complex and biologically active molecules, including pharmaceuticals and agrochemicals. google.comjustia.com The (S)-1-(2,3,6-Trifluorophenyl)ethanamine moiety can be incorporated into larger structures to introduce a specific stereocenter and a trifluorophenyl group, which is often sought after in drug discovery to enhance metabolic stability or binding affinity. For instance, similar fluorinated phenylethylamine scaffolds are crucial components in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors like Sitagliptin (B1680988), where the amine provides the chiral center and the fluorinated ring interacts with the enzyme's active site. google.com While specific examples detailing the incorporation of the 2,3,6-trifluoro isomer into named complex molecules are not broadly documented in readily accessible literature, its structural similarity to key pharmaceutical intermediates suggests its potential in constructing analogous complex structures.
Table 1: Potential Application as a Chiral Building Block
| Starting Material | Reaction Type | Potential Product Class | Significance |
|---|---|---|---|
| This compound | Amide Coupling | Chiral Amides, Peptidomimetics | Introduction of a fluorinated, chiral pharmacophore. |
| This compound | Reductive Amination | Complex Secondary Amines | Construction of chiral ligands or bioactive compounds. |
Role in Asymmetric Catalysis
The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds from prochiral substrates. This compound serves as a valuable precursor for creating such catalysts, either as an organocatalyst or as a ligand for metal complexes.
Chiral thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating organocatalysts capable of activating electrophiles in a variety of asymmetric transformations. epdf.pubjustia.com These catalysts are typically synthesized by reacting a chiral amine with an appropriate isothiocyanate. The amine this compound can be used to synthesize novel bifunctional thiourea catalysts, where the thiourea moiety activates a substrate and another functional group on the catalyst scaffold interacts with the reaction partner. The synthesis generally involves the straightforward reaction of the chiral amine with an isothiocyanate-bearing molecule.
The general synthetic route involves the reaction of a chiral amine with an isothiocyanate to form the corresponding thiourea. This method is versatile and allows for the creation of a diverse library of catalysts. google.com
Table 2: Representative Synthesis of a Chiral Thiourea Catalyst
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
These organocatalysts are particularly effective in reactions such as Michael additions, Mannich reactions, and Diels-Alder reactions, often providing high yields and excellent enantioselectivities.
Chiral ligands are essential for enantioselective metal-catalyzed reactions, such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions. The nitrogen atom of this compound can be incorporated into multidentate ligand frameworks (e.g., P,N or N,N ligands). The chirality of the amine backbone controls the spatial arrangement of the ligand around the metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed reaction. For example, chiral phosphine-oxazoline (PHOX) ligands or diamine ligands derived from chiral primary amines have proven highly effective in a range of ruthenium, rhodium, and iridium-catalyzed transformations. The trifluorophenyl group in ligands derived from this amine could further influence catalytic activity and selectivity through electronic effects or non-covalent interactions.
Development of Chiral Auxiliaries in Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. Chiral phenylethylamines are a well-established class of auxiliaries. In this context, this compound can be converted into an amide with a prochiral carboxylic acid derivative. The bulky and stereochemically defined trifluorophenyl group can then effectively shield one face of an enolate or other reactive intermediate, forcing an incoming electrophile to attack from the less hindered face. This strategy is commonly used in stereoselective alkylations and aldol (B89426) reactions. While specific documented use of the 2,3,6-trifluoro isomer is sparse, the principle is well-established with structurally similar amines.
Intermediate in the Synthesis of Advanced Fluorinated Specialty Chemicals and Agrochemicals
Fluorinated compounds play a crucial role in the agrochemical industry due to their enhanced biological activity and metabolic stability. Chiral fluorinated building blocks are therefore highly valuable intermediates. This compound is a precursor for such molecules. It can be used in the synthesis of complex active ingredients for pesticides or herbicides. Patent literature often describes the use of such building blocks in the preparation of novel chemical entities with potential agrochemical applications, although specific public domain examples naming this exact intermediate remain limited.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
